5-Bromo-2-ethylaniline

概述

描述

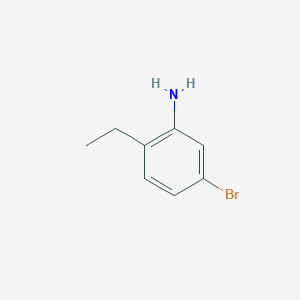

5-Bromo-2-ethylaniline: is an organic compound with the molecular formula C8H10BrN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the 5-position and an ethyl group at the 2-position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethylaniline can be achieved through several methods. One common approach involves the bromination of 2-ethylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: 5-Bromo-2-ethylaniline undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine and ethyl groups on the benzene ring influence the reactivity and orientation of further substitutions.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

Reduction and Oxidation: The amino group can undergo oxidation to form nitro compounds or reduction to form corresponding amines.

Common Reagents and Conditions:

Nitration: Typically involves concentrated nitric acid and sulfuric acid.

Sulfonation: Uses sulfuric acid or oleum.

Halogenation: Employs halogens like chlorine or bromine, often in the presence of a catalyst.

Reduction: Utilizes reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride.

Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Nitration: Produces nitro derivatives.

Sulfonation: Forms sulfonic acids.

Halogenation: Yields di- or tri-halogenated products.

Reduction: Converts to corresponding amines.

Oxidation: Results in nitro compounds or other oxidized derivatives.

科学研究应用

Chemical Reactions and Mechanisms

5-Bromo-2-ethylaniline undergoes a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Key reactions include:

- Nucleophilic Aromatic Substitution : The presence of the bromine atom allows for nucleophilic substitution, which is essential in synthesizing various anilines.

- Oxidation and Reduction : The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atom.

- Coupling Reactions : It is employed in coupling reactions like Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.

Chemistry

In the realm of chemistry, this compound serves as an intermediate in synthesizing complex organic compounds. It is particularly useful in studying reaction mechanisms due to its well-defined reactivity patterns.

Biology

The compound has shown promise in biochemical assays aimed at understanding enzyme interactions and protein modifications. Notably, molecular docking studies suggest that it may interact with specific receptors or enzymes, indicating potential therapeutic applications.

Industry

This compound is utilized in producing dyes, pigments, and other industrial chemicals. Its unique properties make it suitable for applications requiring specific reactivity profiles.

Research has highlighted several biological activities associated with this compound:

Antimicrobial Properties

Compounds structurally similar to this compound have demonstrated antibacterial and antifungal properties. The bromine atom enhances these activities by affecting interactions with biological targets, such as bacterial cell membranes.

Anticancer Activity

A study evaluating the compound's effects on cancer cell lines revealed significant cytotoxicity:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

| HepG2 | 18 | Apoptosis induction |

These findings indicate that this compound may induce apoptosis and cause cell cycle arrest in cancer cells, suggesting its potential as an anticancer agent.

Toxicity Profile

While the biological activity of this compound is promising, preliminary toxicity studies indicate moderate toxicity levels in animal models. Observed effects include behavioral changes and organ-specific toxicity at higher doses. Further research is necessary to elucidate its safety profile comprehensively.

作用机制

The mechanism of action of 5-Bromo-2-ethylaniline depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In biological systems, it may interact with enzymes or proteins, influencing their activity and function. The bromine and ethyl substituents can affect the compound’s reactivity and binding affinity to molecular targets .

相似化合物的比较

2-Bromoaniline: Similar structure but lacks the ethyl group, leading to different reactivity and applications.

4-Bromo-2-ethylaniline: Bromine is at the 4-position, which alters the compound’s chemical properties and reactivity.

2-Ethylaniline: Lacks the bromine atom, resulting in different substitution patterns and reactivity.

Uniqueness: 5-Bromo-2-ethylaniline’s unique combination of bromine and ethyl substituents provides distinct reactivity and selectivity in chemical reactions. This makes it valuable in specific synthetic pathways and applications where other similar compounds may not be as effective .

生物活性

5-Bromo-2-ethylaniline (CAS Number: 14922-91-9) is an aromatic amine that has garnered attention for its biological activity, particularly in biochemical and pharmacological contexts. This compound exhibits diverse interactions with biological systems, influencing various cellular processes and metabolic pathways. This article explores the biological activity of this compound, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound plays a significant role in enzyme interactions, particularly with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. The compound can act as either an inhibitor or activator of these enzymes, depending on the specific isoform involved. Additionally, it has been found to bind to serum proteins like albumin, affecting its transport and distribution within the body.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : this compound modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell proliferation and differentiation.

- Gene Expression : It affects transcription factors and regulatory proteins, leading to altered gene expression profiles.

- Metabolism : The compound impacts metabolic enzyme activity, resulting in changes in metabolite levels.

Molecular Mechanisms

At the molecular level, this compound interacts with various biomolecules:

- Enzyme Interaction : Binding to cytochrome P450 can inhibit or modify metabolic processes.

- Transcriptional Regulation : The compound's interaction with transcription factors can lead to significant changes in gene expression.

These interactions can lead to both therapeutic effects and potential toxicities depending on dosage and exposure duration.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : Minimal effects on cellular function.

- High Doses : Toxic effects observed include cellular damage and disruption of metabolic processes. Studies have reported liver damage and oxidative stress at elevated doses.

Metabolic Pathways

This compound undergoes metabolism primarily via cytochrome P450 enzymes, resulting in various metabolites that can further interact with other biological systems. This metabolism influences overall cellular metabolism and can affect other metabolic pathways.

Subcellular Localization

The localization of this compound within cells is critical for its activity. It may accumulate in organelles such as the endoplasmic reticulum, where it can interact with proteins involved in synthesis and folding processes. This localization affects its biological interactions and overall efficacy.

Case Study 1: Toxicological Assessment

A study evaluated the toxicological profile of this compound in rodent models. Results indicated that prolonged exposure led to significant liver damage and alterations in metabolic enzyme activities. The study highlighted the importance of monitoring exposure levels to mitigate potential health risks associated with this compound.

Case Study 2: Antimicrobial Activity

In vitro studies have shown that derivatives of this compound exhibit antimicrobial properties against specific bacterial strains. For instance, certain synthesized analogs demonstrated promising antibacterial activity against multi-drug resistant strains of Salmonella Typhi, suggesting potential therapeutic applications .

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Interaction | Inhibits/activates cytochrome P450 |

| Cellular Signaling | Modulates MAPK pathway |

| Gene Expression | Alters transcription factor activity |

| Metabolic Effects | Changes metabolite levels |

| Toxicity | High doses cause liver damage |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-ethylaniline, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via bromination of 2-ethylaniline using reagents like -bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–5°C). Optimization involves monitoring reaction progress with TLC and adjusting stoichiometry (e.g., 1:1.2 molar ratio of substrate to brominating agent) to minimize side products like dibrominated derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : and NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, ethyl group at δ 1.2–1.5 ppm).

- HPLC : Purity assessment (>97% by area under the curve) with a C18 column and UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (expected ) .

Q. What storage conditions are required to maintain the stability of this compound?

- Methodological Answer : Store in amber vials at 0–6°C under inert gas (argon or nitrogen) to prevent degradation via oxidation or moisture absorption. Stability tests using accelerated aging (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, impurities, or tautomerism. Replicate experiments under standardized conditions (e.g., DMSO- for NMR) and cross-validate with computational methods (DFT simulations for expected chemical shifts). Compare results with peer-reviewed databases like NIST Chemistry WebBook .

Q. What strategies are effective for designing this compound-based ligands in coordination chemistry?

- Methodological Answer : Modify the ethyl or amine groups to enhance metal-binding affinity. For example:

- Introduce electron-withdrawing substituents (e.g., nitro groups) to stabilize metal complexes.

- Use X-ray crystallography to confirm coordination geometry and stability constants via potentiometric titration .

Q. How can reaction mechanisms involving this compound in cross-coupling reactions be elucidated?

- Methodological Answer : Employ kinetic isotope effects (KIEs) and intermediate trapping (e.g., TEMPO for radical pathways). For Suzuki-Miyaura couplings, monitor Pd(0)/Pd(II) cycles using NMR to track phosphine ligand behavior. DFT modeling aids in identifying transition states .

Q. What ethical and reproducibility considerations apply when publishing data on this compound?

- Methodological Answer : Ensure raw data (e.g., NMR FID files, HPLC chromatograms) are archived in repositories like Zenodo. Disclose all synthetic steps, including failed attempts, to aid reproducibility. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite prior work transparently to avoid plagiarism .

Q. Data Contradiction and Analysis

Q. Why might conflicting bioactivity results arise for this compound in pharmacological studies?

- Methodological Answer : Variations in cell lines, assay protocols (e.g., MTT vs. ATP luminescence), or impurity profiles (e.g., residual solvents) can skew results. Standardize assays using ISO-certified reagents and validate purity via orthogonal methods (HPLC + GC-MS). Report IC values with 95% confidence intervals .

Q. How can researchers address discrepancies in reported solubility parameters for this compound?

- Methodological Answer : Solubility varies with solvent polarity and temperature. Use the shake-flask method with UV-Vis quantification at λ (e.g., 280 nm). Report Hansen solubility parameters and compare with COSMO-RS predictions for consistency .

Q. Methodological Tables

属性

IUPAC Name |

5-bromo-2-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDOCARYQOKKKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。